3-Methoxy-2-(pyridin-4-ylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-(pyridin-4-ylmethoxy)benzoic acid is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol It is characterized by the presence of a methoxy group, a pyridinylmethoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with pyridin-4-ylmethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridinyl ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-formyl-2-(pyridin-4-ylmethoxy)benzoic acid or 3-carboxy-2-(pyridin-4-ylmethoxy)benzoic acid.
Reduction: Formation of 3-methoxy-2-(piperidin-4-ylmethoxy)benzoic acid.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
3-Methoxy-2-(pyridin-4-ylmethoxy)benzoic acid has several applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid
- 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid
Uniqueness
3-Methoxy-2-(pyridin-4-ylmethoxy)benzoic acid is unique due to the specific positioning of the methoxy and pyridinylmethoxy groups on the benzoic acid ring. This unique arrangement imparts distinct chemical properties and biological activities compared to similar compounds. For instance, the position of the substituents can influence the compound’s binding affinity to molecular targets and its overall reactivity in chemical reactions.
Properties
CAS No. |
926210-88-0 |
---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C14H13NO4/c1-18-12-4-2-3-11(14(16)17)13(12)19-9-10-5-7-15-8-6-10/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
COXHPPWKWJOVSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.